molecular formula C8H6O4 B13589448 3-(Furan-2-yl)oxolane-2,5-dione CAS No. 10410-21-6

3-(Furan-2-yl)oxolane-2,5-dione

Cat. No.: B13589448
CAS No.: 10410-21-6
M. Wt: 166.13 g/mol
InChI Key: NWFDURUFESYTEA-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)oxolane-2,5-dione is an organic compound that belongs to the class of furan derivatives. It is characterized by a furan ring attached to an oxolane-2,5-dione moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Furan-2-yl)oxolane-2,5-dione can be synthesized through various methods. One common approach involves the reaction of furan-2-carboxylic acid with succinic anhydride in the presence of a dehydrating agent such as acetyl chloride or phosphoryl chloride . The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of maleic anhydride followed by cyclization with furan derivatives . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)oxolane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acids.

    Esterification: Alcohols in the presence of acid catalysts.

    Acylation: Lewis acids such as aluminum chloride.

Major Products

    Hydrolysis: Furan-2-carboxylic acid and succinic acid.

    Esterification: Monoesters of furan-2-carboxylic acid.

    Acylation: Acylated furan derivatives.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)oxolane-2,5-dione involves its interaction with various molecular targets. The furan ring can undergo electrophilic substitution reactions, while the oxolane-2,5-dione moiety can participate in nucleophilic addition reactions . These interactions can lead to the formation of reactive intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-2-yl)oxolane-2,5-dione is unique due to the presence of both the furan ring and the oxolane-2,5-dione moiety

Properties

CAS No.

10410-21-6

Molecular Formula

C8H6O4

Molecular Weight

166.13 g/mol

IUPAC Name

3-(furan-2-yl)oxolane-2,5-dione

InChI

InChI=1S/C8H6O4/c9-7-4-5(8(10)12-7)6-2-1-3-11-6/h1-3,5H,4H2

InChI Key

NWFDURUFESYTEA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)OC1=O)C2=CC=CO2

Origin of Product

United States

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